[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Overview
Description
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a synthetic compound belonging to the class of furocoumarins Furocoumarins are heterocyclic compounds widely found in various natural products and are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid can be achieved through a multicomponent condensation reaction. The process involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps:
- Initial interaction of the starting materials in acetonitrile (MeCN).
- Final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
The multicomponent reaction methodology allows for the efficient production of target products in a single synthetic stage .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to naturally occurring furocoumarins. It can be used to study the biological activities of furocoumarins and their interactions with biological targets.
Medicine
In medicine, furocoumarins are known for their use in phototherapy, particularly in the treatment of skin diseases such as psoriasis and vitiligo. This compound may have similar applications due to its structural properties.
Industry
The compound can be used in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable candidate for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A naturally occurring furocoumarin used in phototherapy.
Bergapten: Another furocoumarin with similar biological activities.
Xanthotoxin: Known for its use in treating skin disorders.
Uniqueness
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other furocoumarins
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-11-15-8-17-18(13-4-6-14(26-3)7-5-13)10-27-20(17)12(2)21(15)28-22(25)16(11)9-19(23)24/h4-8,10H,9H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLURSWVYKIBSLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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